molecular formula C6H7N3O2 B042881 2-Amino-4-methyl-5-nitropyridine CAS No. 21901-40-6

2-Amino-4-methyl-5-nitropyridine

Cat. No. B042881
CAS RN: 21901-40-6
M. Wt: 153.14 g/mol
InChI Key: GRBBNZYMXKTQAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular and crystal structures of 2-Amino-4-methyl-5-nitropyridine have been extensively studied. For instance, Bryndal et al. (2012) determined the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine, revealing the stabilization of these structures by N-H···N and N-H···O hydrogen bonds and exhibiting layered arrangement with a dimeric N-H···N motif (Bryndal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-4-methyl-5-nitropyridine vary widely, including its use in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These reactions underscore the compound's versatility in forming complexes with varied chemical and electrochemical properties (Fallahpour et al., 1999).

Physical Properties Analysis

The physical properties of 2-Amino-4-methyl-5-nitropyridine and its derivatives have been the subject of various studies, focusing on their vibrational, electronic, and thermodynamic properties. Velraj et al. (2015) discussed the optimized molecular structures, vibrational wavenumbers, and other properties, highlighting the compound's stability and reactivity through molecular electrostatic potential maps and HOMO-LUMO energies (Velraj et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-methyl-5-nitropyridine include its reactivity in substitution reactions and its role in the formation of non-linear optical materials. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various 2-substituted pyridines, demonstrating the compound's reactivity and utility in organic synthesis (Bakke & Sletvold, 2003).

Scientific Research Applications

  • Designing Noncentrosymmetric Crystals : A study highlighted the potential of 2-amino-5-nitropyridine in designing noncentrosymmetric crystals, which could be useful in biosensors and drug delivery (Fur et al., 1996).

  • Biotransformation in Pharmaceutical Industries : Cunninghamella elegans' biotransformation of 2-amino-4-methyl-3-nitropyridine was studied, indicating potential applications in the pharmaceutical and biotechnological industries (Tully et al., 2012).

  • Drug and Pharmaceutical Design : Quantum chemical studies of 2-amino-3-methyl-5-nitropyridine provide insights into its energetics and molecular structure, aiding in new drug design (Sivaprakash et al., 2019).

  • Proton Transfer Studies : The study of 2-butylamino-6-methyl-4-nitropyridine N-oxide revealed ultrafast proton transfer, contributing to the understanding of dynamic molecular processes (Poór et al., 2006).

  • Non-Linear Optical Properties : 2-Amino-5-nitropyridinium halides were shown to have herringbone motifs favorable for quadratic non-linear optical properties, with varied secondharmonic generation responses (Pécaut et al., 1993).

  • Crystal Structure Analysis : The molecular and crystal structures of various nitroderivatives of 2-amino-4-methylpyridine were examined, providing insights into their layered arrangements and potential applications (Bryndal et al., 2012).

  • Tautomerism Studies : Research on the tautomerism of 5-nitro-2-anilinopyridine and related heterocycles contributed to the understanding of amino tautomers, relevant for chemical reactivity studies (Hirota et al., 1980).

Safety And Hazards

2-Amino-4-methyl-5-nitropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

2-Amino-4-methyl-5-nitropyridine has been used in the preparation of matrix mixtures required to study new technical developments for the direct tissue analysis of peptides . This suggests potential future directions in the field of peptide analysis.

properties

IUPAC Name

4-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBBNZYMXKTQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287770
Record name 2-Amino-4-methyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methyl-5-nitropyridine

CAS RN

21901-40-6
Record name 21901-40-6
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Record name 2-Amino-4-methyl-5-nitropyridine
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Record name 2-Amino-4-methyl-5-nitropyridine
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (120 mL) was cooled in an ice bath at 0° C. 2-Amino-4-methylpyridine (25.0 g, 230=mol) was added portionwise. A mixture of concentrated sulfuric acid (18 mL) and concentrated nitric acid (17.5 mL) was added with addition funnel over 1 h, maintaining the temperature at 0° C. The reaction mixture was then warmed to room temperature over 4 h. After 15 h, the reaction mixture was heated at 60° C. for 1 h, and then at 100° C. for 1 h. The reaction mixture was poured over ice and adjusted to pH 4-5 with 6 N aqueous sodium hydroxide. The 3-regioisomer was removed by steam distillation (9.11 g, 26%). The remaining residue was extracted with methylene chloride and dried over sodium sulfate, and the solvent was evaporated. The dark yellow solid was crystallized from acetonitrile and methanol to give 2-amino-4-methyl-5-nitropyridine (9.53 g, 27%) as a dark yellow solid: 1H NMR (300 MHz, CD3OD) δ2.53 (3H, s), 6.39 (1H, s), 8.76 (1H, s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
17.5 mL
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
I Bryndal, E Kucharska, W Sąsiadek, M Wandas… - … Acta Part A: Molecular …, 2012 - Elsevier
… The crystal structures of 2-amino-4-methyl-3-nitropyridine (I), 2-amino-4-methyl-3,5-dinitropyridine (II) and 2-amino-4-methyl-5-nitropyridine (III) have been determined. The compounds …
Number of citations: 31 www.sciencedirect.com
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in elimination of the amino group and reduction of the nitro group with formation of …
Number of citations: 5 link.springer.com
I Bryndal, M Marchewka, M Wandas… - … Acta Part A: Molecular …, 2014 - Elsevier
… -4-methyl-3,5-dinitropyridine and 2-amino-4-methyl-5-nitropyridine were reported [17]. It was … IR and Raman spectra for 2-amino-4-methyl-5-nitropyridine were performed and these data …
Number of citations: 7 www.sciencedirect.com
M Wandas, A Puszko, Z Biedrzycka… - Chemistry of Heterocyclic …, 2004 - Springer
… The molecules studied in the present work, derivatives of 2-amino-4-methyl-3nitropyridine and 2-amino-4-methyl-5-nitropyridine, are interesting from the point of view of new substitution …
Number of citations: 3 link.springer.com
M Barzaghi, A Gamba, G Morosi… - The Journal of Physical …, 1978 - ACS Publications
… -3-nitro-4-methylpyridine and 2-amino-4-methyl5-nitropyridine from 2-amino-4-methylpyridine (… separated from 2-amino-4-methyl-5nitropyridine (mp 220 C from chloroform) on a silica …
Number of citations: 19 pubs.acs.org
H ALYAR, S ALYAR - ijiset.com
In this study, we investigated the linear and nonlinear optical properties of 22 heterocycyclic aromatic amines including aminopyridines, aminopyrimidines and aminopyrazines. The …
Number of citations: 2 ijiset.com
Y Ohba, N Koto, K Hamase, K Zaitsu - Analytical sciences, 2000 - jstage.jst.go.jp
… Fitzgerard et al. reported that a non-acidic matrix, 2amino-4-methyl-5-nitropyridine, gave good results with small proteins using 266-nm radiation.…
Number of citations: 6 www.jstage.jst.go.jp
MC Fitzgerald, GR Parr, LM Smith - Analytical chemistry, 1993 - ACS Publications
… The matrix, 2-amino-4-methyl-5nitropyridine, gave good results with small proteins (up to ~12 000 Da). The best results with … P 2-amino-4-methyl-5-nitropyridine (pH 7.1)* [29,009-2] …
Number of citations: 276 pubs.acs.org
M Andaloussi, E Moreau, O Chavignon, JC Teulade - Tetrahedron Letters, 2007 - Elsevier
… Our initial route was based on the formation of (2) from 2-amino-4-methyl-5-nitropyridine (1) according to the procedure of Tschitschibabin. However, our attempt at formation of the …
Number of citations: 14 www.sciencedirect.com
JM Bakke, H Svensen, R Trevisan - Journal of the Chemical Society …, 2001 - pubs.rsc.org
Nine 3-nitropyridine compounds and 4-nitroisoquinoline have been aminated in the 6-position (for 4-nitroisoquinoline in the 1-position) by vicarious nucleophilic substitution reactions. …
Number of citations: 36 pubs.rsc.org

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